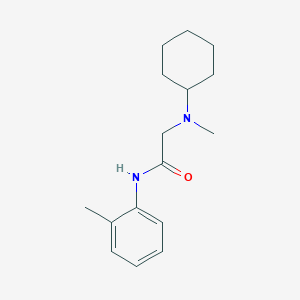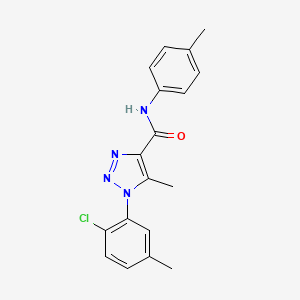![molecular formula C22H17N5O2 B5881008 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)
4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone, also known as NBPH, is a hydrazone compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a yellow crystalline solid that is soluble in organic solvents like ethanol and chloroform.
Scientific Research Applications
4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone has been found to have potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer, antimicrobial, and antiviral activities. 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to have antibacterial and antifungal activities against a range of microorganisms.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone has also been found to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes like thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone has also been found to induce oxidative stress and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone in lab experiments is its potential to inhibit the growth of cancer cells. The compound has also been found to have antibacterial and antifungal activities, making it useful for studying the effects of antimicrobial agents. However, one of the limitations of using 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone. One area of research could be to investigate the potential of the compound as an anticancer agent in vivo. Another area of research could be to study the effects of 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone on the immune system and its potential as an immunomodulatory agent. Additionally, further studies could be conducted to investigate the potential of 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone as an antimicrobial agent against drug-resistant microorganisms.
Conclusion:
In conclusion, 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone is a hydrazone compound that has potential applications in the field of medicinal chemistry. The compound has been found to have anticancer, antimicrobial, and antiviral activities. 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone inhibits the activity of enzymes involved in DNA synthesis and induces apoptosis by activating the caspase cascade. The compound has advantages and limitations for lab experiments, and there are several future directions for research on 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone.
Synthesis Methods
The synthesis of 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone involves the condensation reaction between 4-nitrobenzaldehyde and 2-(1H-benzimidazol-2-yl)-1-phenylethyl hydrazine. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain pure 4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c28-27(29)18-12-10-16(11-13-18)15-23-26-21(17-6-2-1-3-7-17)14-22-24-19-8-4-5-9-20(19)25-22/h1-13,15H,14H2,(H,24,25)/b23-15+,26-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDSNZTWDYIYHR-OVPFCUNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N=C\C2=CC=C(C=C2)[N+](=O)[O-])/CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzimidazol-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenylethanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5880934.png)
![3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)
![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)


![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)



![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)